![molecular formula C18H20N2O4 B6042570 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B6042570.png)
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, hydroxy, methoxy, and acetohydrazide functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2-(4-methoxyphenyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy and ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines .
Scientific Research Applications
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. For example, the hydroxy and methoxy groups can interact with enzymes or receptors, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)acetohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)acetohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C23H22N2O3, is structurally characterized by the presence of an ethoxy group, hydroxyl group, and methoxy group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H22N2O3
- Molecular Weight : 374.44 g/mol
- SMILES Representation : CCOc1cc(\C=N\NC(=O)C(c2ccccc2)c2ccccc2)ccc1O
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Various hydrazone derivatives have shown promising results in inhibiting cancer cell proliferation. The structural features of this compound suggest potential interactions with key molecular targets involved in cancer progression.
- Anti-inflammatory Properties : The presence of hydroxyl and methoxy groups may enhance the anti-inflammatory effects, making it a candidate for further exploration in inflammatory diseases.
- Antibacterial Effects : Similar derivatives have demonstrated antibacterial activity, indicating that this compound could also possess such properties.
Antitumor Activity
A study focusing on hydrazone derivatives revealed that modifications in the aromatic rings significantly influenced their cytotoxicity against various cancer cell lines. The compound's structure suggests it may inhibit pathways associated with tumor growth, such as those involving BRAF and EGFR kinases .
Anti-inflammatory Activity
In vitro assays showed that related compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound might similarly modulate inflammatory responses .
Antibacterial Activity
Preliminary studies on pyrazole derivatives indicated significant antibacterial activity against several strains of bacteria. Given the structural similarities, it is plausible that this compound may exhibit comparable antibacterial effects .
Case Studies and Experimental Data
Activity Type | Tested Compound | Cell Line / Organism | IC50 / Effect |
---|---|---|---|
Antitumor | Hydrazone Derivative | HeLa (cervical cancer) | IC50 = 20 µM |
Anti-inflammatory | Related Hydrazone | RAW 264.7 (macrophages) | Inhibition of NO production by 50% at 10 µM |
Antibacterial | Pyrazole Derivative | Staphylococcus aureus | Zone of inhibition = 15 mm |
Properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-24-17-10-14(6-9-16(17)21)12-19-20-18(22)11-13-4-7-15(23-2)8-5-13/h4-10,12,21H,3,11H2,1-2H3,(H,20,22)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKSFFXIANYWGG-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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